methyl 3-(3-iodophenyl)propanoate
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Overview
Description
methyl 3-(3-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-iodobenzoic acid and methyl acrylate.
Esterification Reaction: The 3-iodobenzoic acid is first converted to 3-iodobenzyl alcohol through reduction. This intermediate is then subjected to esterification with methyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an excess of methyl acrylate to drive the reaction to completion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Nitric acid or bromine in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenylpropionate derivatives.
Reduction: Formation of 3-(3-iodophenyl)propanol.
Oxidation: Formation of nitro or bromo derivatives of this compound.
Scientific Research Applications
methyl 3-(3-iodophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity. It can be modified to create derivatives with enhanced pharmacological properties.
Material Science: this compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-(3-iodophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The iodine atom can facilitate the compound’s interaction with biological targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions. The ester group can be hydrolyzed by esterases to release the active moiety, which then exerts its therapeutic effects.
Comparison with Similar Compounds
Methyl 3-(4-iodophenyl)propionate: Similar structure but with the iodine atom at the para position.
Methyl 3-(3-bromophenyl)propionate: Bromine atom instead of iodine.
Methyl 3-(3-chlorophenyl)propionate: Chlorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in methyl 3-(3-iodophenyl)propanoate imparts unique reactivity and biological properties compared to its bromine and chlorine analogs.
Reactivity: The iodine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
Biological Activity: The larger size and polarizability of iodine can enhance the compound’s interaction with biological targets, potentially leading to improved pharmacological effects.
Properties
Molecular Formula |
C10H11IO2 |
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Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 3-(3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
UBPIATKCBUFEGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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